![molecular formula C7H11BrN4O B1269832 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 175137-56-1](/img/structure/B1269832.png)
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Overview
Description
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
Biochemical Analysis
Biochemical Properties
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cholinesterase enzymes, exhibiting selective inhibition potential The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of acetylcholinesterase, which plays a crucial role in neurotransmission . By inhibiting this enzyme, this compound can alter neuronal signaling and potentially impact neurological functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cholinesterase enzymes, leading to enzyme inhibition This inhibition results in the accumulation of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic signaling
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may exhibit different biochemical properties
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cholinergic signaling and improved cognitive function . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that may produce active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolic fate in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with a preference for certain tissues, such as the brain and liver . Its localization and accumulation in these tissues can impact its overall activity and function, making it essential to study its transport mechanisms in detail.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with ethyl chloroacetate, followed by hydrazinolysis. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Several studies have demonstrated that 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide exhibits significant antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases.
Agricultural Applications
Pesticidal Activity
In agricultural research, this compound has been studied for its potential use as a pesticide. Field trials have indicated that formulations containing this compound can effectively control pests while being less harmful to beneficial insects compared to conventional pesticides.
Material Science Applications
Polymer Chemistry
The compound's unique structure allows it to be utilized in polymer synthesis. It can serve as a monomer or crosslinking agent in the production of hydrogels and other advanced materials. These materials have applications in drug delivery systems and tissue engineering.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. Results indicated that certain modifications enhanced antibacterial potency by up to 50% compared to the parent compound.
Case Study 2: Pesticidal Formulations
Field trials conducted by agricultural scientists assessed the effectiveness of a pesticide formulation based on this compound against aphids in crop fields. The results showed a significant reduction in pest populations with minimal impact on non-target species, highlighting its potential as an environmentally friendly pesticide.
Data Tables
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide
- N’-(3-Bromo-4-methoxybenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Uniqueness
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide stands out due to its unique combination of a pyrazole ring with a hydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Biological Activity
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by a bromine atom and two methyl groups on the pyrazole ring, exhibits various pharmacological properties, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula : C₇H₁₁BrN₄O
- Molecular Weight : 247.1 g/mol
- CAS Number : 175137-56-1
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
---|---|---|---|
Dexamethasone | 76 | 86 | 1 |
2-(4-Bromo...) | Up to 85 | 76 | 10 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to this compound have shown efficacy against various cancer cell lines. For example, studies indicate that pyrazole-based compounds can inhibit cell proliferation in lung, breast, and colorectal cancers .
A notable study reported that a related compound exhibited an IC50 value of approximately 49.85 µM against A549 lung cancer cells, indicating significant growth inhibitory effects .
Cell Line | Compound | IC50 (µM) |
---|---|---|
A549 (Lung Cancer) | Similar Compound | 49.85 |
MDA-MB-231 (Breast Cancer) | Similar Compound | Not specified |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been investigated. A study found that certain pyrazole compounds displayed activity against Gram-positive and Gram-negative bacteria. The presence of specific functional groups was crucial for enhancing antimicrobial efficacy .
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized various hydrazone derivatives from pyrazole scaffolds and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit bacterial growth and showed promising results against E. coli and S. aureus. The presence of the hydrazide functional group was found to be essential for the antimicrobial activity observed .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between pyrazole derivatives and their biological targets. These studies suggest that the binding affinity of compounds like this compound with target proteins is influenced by the bromine atom's presence on the pyrazole ring, enhancing its biological activity .
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4O/c1-4-7(8)5(2)12(11-4)3-6(13)10-9/h3,9H2,1-2H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJCDTVASLBRFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NN)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345440 | |
Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729814 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175137-56-1 | |
Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175137-56-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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